molecular formula C15H15FN2O3S B5875639 Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate

Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate

Cat. No.: B5875639
M. Wt: 322.4 g/mol
InChI Key: WURJPSSBSOWZLM-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Biochemical Analysis

Biochemical Properties

Ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound can act as a ligand, binding to metal ions and forming coordination complexes . This interaction can modulate the activity of metalloenzymes, which are crucial in numerous biochemical pathways. Additionally, the compound’s fluorophenyl group can engage in hydrophobic interactions with protein pockets, affecting protein folding and stability.

Cellular Effects

Ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to alterations in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can affect cellular metabolism, potentially altering the levels of key metabolites and energy production.

Molecular Mechanism

The molecular mechanism of ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves several binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity . Additionally, the fluorophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting protein structure and function. These interactions can lead to enzyme inhibition or activation, resulting in changes in biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time . These degradation processes can lead to the formation of metabolites with different biochemical properties, potentially affecting cellular functions in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

Ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.

Transport and Distribution

The transport and distribution of ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications, which direct the compound to specific organelles. The subcellular localization can influence the compound’s activity and function, affecting its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. The thiazole ring and the fluorophenyl group are known to contribute to the pharmacological profile of similar compounds. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological evaluations, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thiazole Ring : Utilizing thioamide derivatives and appropriate alkylating agents.
  • Introduction of the Acetamido Group : This can be achieved through acylation reactions involving 4-fluorophenyl acetic acid derivatives.
  • Esterification : The final step involves esterification with ethyl acetate to yield the target compound.

Antimicrobial Properties

Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains.

  • In vitro Studies : In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored.

  • Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Similar thiazole derivatives have been shown to interfere with bacterial protein synthesis pathways, which may extend to eukaryotic systems in cancer cells .
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death through caspase activation .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents on the thiazole ring could enhance activity.

CompoundMIC (μg/mL)Target Bacteria
Compound A0.5Staphylococcus aureus
Compound B0.8Escherichia coli
Ethyl 2-{...}0.6Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In a recent study exploring various thiazole derivatives for anticancer properties, this compound was tested against multiple cancer cell lines:

Cell LineIC50 (μM)
HeLa15
MCF-725
A54920

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-2-21-14(20)8-12-9-22-15(17-12)18-13(19)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURJPSSBSOWZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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